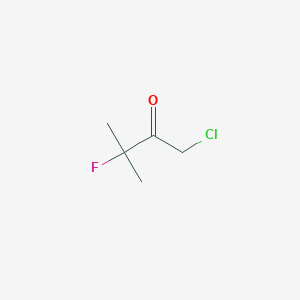

1-Chloro-3-fluoro-3-methylbutan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClFO/c1-5(2,7)4(8)3-6/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZALWUYLRWEWNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80212-78-8 | |

| Record name | 1-chloro-3-fluoro-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Alpha Halogenated Ketones in Synthetic Organic Chemistry

Alpha-halogenated ketones are organic compounds featuring a halogen atom bonded to the carbon atom adjacent to a carbonyl group. fiveable.me This structural motif renders the molecule highly reactive and thus exceptionally useful in organic synthesis. wikipedia.org The presence of the electronegative halogen atom and the electron-withdrawing carbonyl group creates two adjacent electrophilic centers: the carbonyl carbon and the alpha-carbon. mdpi.com This dual reactivity allows these compounds to serve as versatile building blocks for a wide array of more complex molecules. nih.gov

A primary application of alpha-haloketones is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govnih.gov They readily react with various nucleophiles, including those containing oxygen, nitrogen, and sulfur, to form five- and six-membered rings, among others. nih.gov Furthermore, alpha-haloketones are effective alkylating agents and are key precursors for creating α,β-unsaturated ketones through dehydrohalogenation reactions. libretexts.org The high reactivity of the carbon-halogen bond, which is activated by the adjacent carbonyl group, makes alpha-haloketones one of the most reactive classes of electrophiles available to chemists for SN2 substitution reactions. nih.gov

The Role of Fluorine and Chlorine Substituents in Ketone Reactivity

The reactivity of a ketone is significantly modulated by the presence of halogen substituents on the alpha-carbon. Both chlorine and fluorine are highly electronegative, but they influence the ketone's behavior in distinct ways. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, increasing the electron deficiency at the alpha-carbon and making it more susceptible to nucleophilic attack. nih.gov

Chlorine is a larger atom than fluorine and its bond with carbon is longer and weaker. This makes the chloro group an excellent leaving group in nucleophilic substitution reactions. The presence of chlorine at the alpha-position greatly activates the molecule for SN2 reactions.

Fluorine , being the most electronegative element, exerts a powerful electron-withdrawing effect. This can increase the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic addition. nih.gov However, studies have shown that α-fluoro ketones can be slightly less reactive towards nucleophilic addition (like borohydride (B1222165) reduction) than their chloro- and bromo- counterparts. beilstein-journals.org This counterintuitive finding is attributed to conformational effects; reactive conformations where the carbon-halogen bond is properly aligned for optimal orbital overlap may be disfavored in fluoro ketones, creating a higher energy barrier for the reaction. beilstein-journals.org The introduction of fluorine is also known to alter the bioactivity and other physicochemical properties of molecules, a strategy widely used in medicinal chemistry. scispace.com

Structural Elucidation and Iupac Nomenclature of 1 Chloro 3 Fluoro 3 Methylbutan 2 One

The structure of 1-Chloro-3-fluoro-3-methylbutan-2-one is defined by a four-carbon backbone (butane). A ketone functional group (a carbonyl, C=O) is located at the second carbon position. The first carbon is substituted with a chlorine atom, and the third carbon is substituted with both a fluorine atom and a methyl group. This creates a chiral center at the C-3 position, meaning the molecule can exist as two different enantiomers.

The systematic name is derived according to the International Union of Pure and Applied Chemistry (IUPAC) rules for nomenclature. The process involves identifying the principal functional group, determining the parent chain, and numbering the chain to give the principal functional group the lowest possible number.

| Step | Rule | Application to the Compound |

| 1. Identify Principal Functional Group | The functional group with the highest priority determines the suffix of the name. Ketones have higher priority than halogens or alkyl groups. pressbooks.pubuiuc.edu | The principal functional group is the ketone. The name will end in "-one". libretexts.org |

| 2. Determine the Parent Chain | Find the longest continuous carbon chain that contains the principal functional group. | The longest chain containing the carbonyl carbon has four carbons. The parent alkane is butane. The base name becomes "butanone". |

| 3. Number the Parent Chain | Number the chain starting from the end that gives the carbonyl carbon the lowest possible number. uiuc.edu | Numbering from right to left gives the carbonyl group position 2. Numbering from left to right gives it position 3. Therefore, the chain is numbered from the right, and the name is butan-2-one. |

| 4. Identify and Name Substituents | All other groups attached to the parent chain are named as prefixes. Halogens are treated as substituents. chemistrysteps.com | The substituents are: a chlorine atom ("chloro"), a fluorine atom ("fluoro"), and a methyl group ("methyl"). |

| 5. Assign Locants and Alphabetize | Assign a number (locant) to each substituent based on its position on the chain. List the substituents alphabetically in the final name. chemistrysteps.com | The chlorine is on carbon 1 (1-chloro). The fluorine is on carbon 3 (3-fluoro). The methyl group is on carbon 3 (3-methyl). Alphabetically, "chloro" comes before "fluoro," which comes before "methyl". |

| 6. Assemble the Full Name | Combine the prefixes, locants, and the parent name. | This compound |

Research Gaps and Future Directions in the Study of Branched Haloketones

Direct Synthetic Approaches to this compound

A direct synthetic route to this compound is not extensively documented in readily available literature. However, a plausible approach involves a sequential halogenation strategy, capitalizing on the differential reactivity of the α-carbon and the tertiary carbon of the 3-methylbutan-2-one scaffold. This would likely involve an initial chlorination at the α-position followed by a selective fluorination at the tertiary carbon, or vice-versa.

Halogenation Reactions at the Alpha-Carbon of Butan-2-one Derivatives

The introduction of a chlorine atom at the α-position of a ketone, such as 3-methylbutan-2-one, is a common transformation. This can be achieved through various methods, typically involving the formation of an enol or enolate intermediate, which then reacts with an electrophilic chlorine source.

Under acidic conditions, the ketone can tautomerize to its enol form. The subsequent reaction with a chlorinating agent, such as chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), leads to the formation of the α-chloroketone. The reaction proceeds through the attack of the electron-rich enol on the electrophilic chlorine.

Alternatively, in the presence of a base, the ketone can be deprotonated to form an enolate. This enolate is a potent nucleophile and readily reacts with electrophilic chlorine sources like N-chlorosuccinimide (NCS) or p-toluenesulfonyl chloride. pitt.edu The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the formation of the kinetic enolate, which can lead to regioselective chlorination. pitt.edu

A representative procedure for the α-chlorination of a ketone like 2-methylcyclohexanone (B44802) involves the formation of the lithium enolate using LDA, followed by the addition of p-toluenesulfonyl chloride as the chlorine source. pitt.edu This method has been shown to be effective for both cyclic and acyclic ketones. pitt.edu

Introduction of Fluorine and Chlorine via Specific Reagents

The synthesis of this compound would necessitate the introduction of both fluorine and chlorine onto the 3-methylbutan-2-one backbone. A potential synthetic pathway could involve the sequential introduction of these halogens.

One possible route begins with the synthesis of 3-fluoro-3-methylbutan-2-one. This could potentially be achieved through the fluorination of 3-hydroxy-3-methylbutan-2-one using a deoxofluorinating agent or by electrophilic fluorination of an appropriate enolate or enol ether of 3-methylbutan-2-one. Subsequently, the α-carbon could be chlorinated using one of the methods described in section 2.1.1.

Conversely, the synthesis could commence with the preparation of 1-chloro-3-methylbutan-2-one (B1367078). The subsequent step would involve the selective fluorination of the tertiary carbon. Electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are known to react with enolates or enols to introduce a fluorine atom. organic-chemistry.orgsapub.org It is conceivable that under specific conditions, an enolate of 1-chloro-3-methylbutan-2-one could be formed and then reacted with an electrophilic fluorine source to yield the desired product. The regioselectivity of this fluorination would be a critical factor.

Synthesis of Related Chlorinated Ketones Utilizing the 3-Methylbutan-2-one Core

The synthesis of chlorinated ketones based on the 3-methylbutan-2-one structure is a more established area of research. These compounds serve as important intermediates in organic synthesis.

Halogenation of 3-Methylbutan-2-one

The direct halogenation of 3-methylbutan-2-one can lead to a mixture of products depending on the reaction conditions. Radical halogenation, for instance, can result in substitution at various positions. libretexts.org For more selective chlorination at the α-position (C1), methods involving enol or enolate intermediates are preferred, as previously discussed.

The reaction of 3-methylbutan-2-one with sulfuryl chloride (SO₂Cl₂) in an appropriate solvent is a common method for the preparation of 1-chloro-3-methylbutan-2-one. This reaction typically proceeds via an acid-catalyzed enolization of the ketone followed by reaction with the chlorinating agent.

Functionalization of Precursors to Yield Alpha-Chloroketones

An alternative to direct chlorination is the functionalization of a suitable precursor. For example, an α-hydroxyketone can be converted to the corresponding α-chloroketone. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These methods often proceed via an Sₙ2-type mechanism, leading to inversion of stereochemistry if the α-carbon is chiral.

Synthesis of Related Fluorinated Ketones and Analogues

The synthesis of fluorinated ketones has gained significant attention due to the unique properties that fluorine imparts to organic molecules.

Electrophilic fluorination is a powerful tool for the synthesis of α-fluoroketones. Reagents such as Selectfluor® are widely used for this purpose. organic-chemistry.orgsapub.orgorganic-chemistry.org The reaction typically involves the formation of an enol or enolate of the ketone, which then attacks the electrophilic fluorine source. sapub.org For instance, the direct regioselective fluorination of various cyclic and acyclic ketones has been achieved in an aqueous micellar system using Selectfluor®.

Another approach involves the use of nucleophilic fluorinating agents. For example, an α-diazoketone can be treated with a source of fluoride (B91410), such as hydrogen fluoride-pyridine, to yield the corresponding α-fluoroketone.

Specifically for the synthesis of 3-fluoro-3-methylbutan-2-one, one could envision the fluorination of 3-methylbutan-2-one using an electrophilic fluorinating agent under conditions that favor the formation of the more substituted enolate, which would then react to introduce fluorine at the tertiary carbon.

Strategies for Selective Monofluorination adjacent to Carbonyl Groups

The selective introduction of a single fluorine atom adjacent to a carbonyl group is a foundational step in the synthesis of α-fluoroketones. A predominant strategy involves the use of electrophilic fluorinating agents, with Selectfluor® (F-TEDA-BF4) being a prominent example. Research has demonstrated that structurally diverse ketones, 1,3-diketones, and β-ketoesters can be selectively monofluorinated. researchgate.net The reaction conditions can be mild, often employing ionic liquids such as [BMIM][PF6] as a solvent and a Brønsted-acidic ionic liquid like [PMIM(SO3H)][OTf] as a promoter. researchgate.net

This method's versatility extends to the direct fluorination of acetophenone (B1666503) derivatives, acetonaphthones, and other ketones using iodosylarenes in the presence of a hydrogen fluoride source like TEA·5HF, yielding the corresponding α-fluoroketones in good yields under mild conditions. Another approach involves the isomerization of allylic alcohols to their enolate or enol tautomers, catalyzed by complexes like [Cp*IrCl2]2, which are then trapped by an electrophilic fluorine source such as Selectfluor® to produce α-fluoro ketones as single constitutional isomers.

The following table summarizes representative examples of selective monofluorination reactions adjacent to a carbonyl group.

| Substrate | Fluorinating Agent | Catalyst/Promoter | Solvent | Product | Yield (%) |

| Dibenzoylmethane | Selectfluor® | [PMIM(SO3H)][OTf] | [BMIM][PF6] | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 95 |

| 1,3-Diphenylpropane-1,3-dione | Selectfluor® | None | CH3CN/H2O | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 92 |

| Ethyl acetoacetate | Selectfluor® | [PMIM(SO3H)][OTf] | [BMIM][PF6] | Ethyl 2-fluoro-3-oxobutanoate | 94 |

| Acetophenone | Iodosylbenzene/TEA·5HF | None | CH2Cl2 | 2-Fluoro-1-phenylethan-1-one | 85 |

Enantioselective Introduction of Fluorine and Chloro Groups

The development of methods for the enantioselective synthesis of molecules containing a stereocenter with both a fluorine and a chlorine atom is a significant challenge in synthetic chemistry. One effective strategy involves the decarboxylative chlorination of α-fluoro-β-oxocarboxylic acids. This reaction proceeds under mild, organocatalytic conditions to afford α-chloro-α-fluoroketones. researchgate.net The utility of this method has been demonstrated for both cyclic and acyclic substrates, providing access to these chiral building blocks in good yields. researchgate.net

While direct catalytic enantioselective methods for the simultaneous introduction of fluorine and chlorine are still emerging, the field of asymmetric α-halogenation of carbonyl compounds is well-established. For instance, the enantioselective fluorination and chlorination of carbonyl compounds can be achieved with high enantioselectivity using a dbfox-NiII complex as a catalyst. Furthermore, organocatalytic approaches, such as the use of primary amine catalysts derived from β,β-diaryl serines, have been shown to be effective for the enantioselective fluorination of β-dicarbonyl compounds. These methods provide a foundation for the development of strategies to access chiral α-chloro-α-fluoro ketones.

Preparation of Butanoic Acid Derivatives with Fluorinated Alkyl Chains

The synthesis of butanoic acid derivatives bearing fluorinated alkyl chains is crucial for accessing precursors to compounds like this compound. A variety of methods exist for the preparation of fluorinated carboxylic acids. researchgate.netorganic-chemistry.orghokudai.ac.jp One approach is the silver-catalyzed decarboxylative fluorination of malonic acid derivatives, which can be tuned to produce either gem-difluoroalkanes or α-fluorocarboxylic acids by selecting the appropriate base and solvent. organic-chemistry.org

Another strategy involves the reaction of ketene (B1206846) acetals with acetyl hypofluorite (B1221730) (AcOF), which can be generated directly from fluorine gas. This method provides access to α-fluorocarboxylic esters and acids, including those with α- and β-branched alkyl chains, thus avoiding common side reactions like elimination and rearrangement. organic-chemistry.org The following table provides examples of synthetic methods for fluorinated carboxylic acid derivatives.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Diethyl 2-phenylmalonate | Selectfluor®, AgNO3, K2S2O8, NaHCO3 | Ethyl 2-fluoro-2-phenylacetate | 78 | organic-chemistry.org |

| 1-(Methoxyethenyl)-4-methylbenzene | AcOF | Methyl 2-fluoro-2-(p-tolyl)acetate | 85 | organic-chemistry.org |

| Phenylacetic acid | Selectfluor®, 4-(Dimethylamino)pyridine | 2-Fluoro-2-phenylacetic acid | 82 | organic-chemistry.org |

Multicomponent Reaction Strategies Incorporating 3-Methylbutan-2-one or Its Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov 3-Methylbutan-2-one, with its sterically demanding isopropyl group, can be a valuable ketone component in such reactions.

Three-Component Cyclization Reactions utilizing 3-Methylbutan-2-one as a Ketone Component

Research has shown that 3-methylbutan-2-one can participate in three-component cyclization reactions. For example, the reaction of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one leads to the formation of hexahydroimidazo[1,2-a]pyridin-5-ones. researchgate.net These reactions proceed under mild conditions and demonstrate the utility of 3-methylbutan-2-one in constructing heterocyclic scaffolds. The presence of the bulky isopropyl group has been noted to increase the stereoselectivity of these transformations. researchgate.net

Cross-Electrophile Coupling for (Fluoro)methylation

While direct cross-electrophile coupling for the simultaneous fluoromethylation and chlorination to form this compound is not extensively documented, related methodologies provide a conceptual framework. Photocatalyzed cross-coupling reactions have been employed for the synthesis of aliphatic trifluoromethyl ketones. For instance, bromotrifluoroacetone can serve as a trifluoroacetonyl radical precursor in the visible-light photocatalytic radical addition to olefins. This highlights the potential for radical-based strategies in constructing fluorinated ketone frameworks. The development of analogous methods for chloro- and fluoro-functionalization remains an area of active research.

Influence of Steric Hindrance from the 3-Methyl Substituent on Reaction Outcomes and Stereoselectivity

The steric bulk of the isopropyl group in 3-methylbutan-2-one plays a significant role in directing the outcomes of reactions in which it participates. This steric hindrance can influence both the rate of reaction and the stereoselectivity of product formation. researchgate.net In nucleophilic addition reactions, the approach of the nucleophile to the carbonyl carbon is impeded by the bulky substituent, which can lead to a preference for attack from the less hindered face of the molecule. brainkart.com

In the context of the three-component cyclization reactions mentioned earlier, the use of a methyl ketone with a bulky isopropyl substituent was found to increase the stereoselectivity of the transformations. researchgate.net This is attributed to the steric interactions in the transition state, which favor the formation of one diastereomer over the other. The interplay of steric and electronic effects ultimately governs the reactivity and selectivity of ketones like 3-methylbutan-2-one in complex chemical transformations. brainkart.com

Optimization of Reaction Conditions for Synthesis

Utilization of Mild Conditions

The move towards milder reaction conditions is a crucial aspect of modern synthetic chemistry, aiming to improve functional group tolerance and minimize the formation of byproducts. nih.gov In the context of α-haloketone synthesis, this involves replacing harsh reagents like elemental halogens with more selective and gentle alternatives.

For fluorination, electrophilic fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used. organic-chemistry.org Selectfluor® can effectively monofluorinate cyclic β-diketones at room temperature in solvents like acetonitrile (B52724). sapub.org The reaction mechanism is proposed to involve the attack of an enol or enolate on the electrophilic fluorine atom. sapub.org Other mild fluorination methods include the use of iodosylarenes in combination with triethylamine (B128534) pentahydrofluoride (TEA·5HF) for the direct α-fluorination of various ketone derivatives. organic-chemistry.org

For chlorination, traditional methods often use reagents like sulfuryl chloride or chlorine gas, which can lead to over-halogenation and other side reactions. mdpi.compitt.edu Milder and more controlled chlorination can be achieved by using sources of electrophilic chlorine ("Cl+"). One effective method involves the initial formation of a kinetic enolate of the ketone using a base like lithium diisopropylamide (LDA), followed by the addition of p-toluenesulfonyl chloride. pitt.edu This approach allows for the regioselective monochlorination at the less substituted α-position under non-equilibrating conditions. pitt.edu This strategy avoids the strongly acidic or basic conditions that often lead to undesired dihalogenated products. mdma.ch

The table below summarizes various mild halogenating agents and their applications in the synthesis of α-haloketones.

| Halogenating Agent | Target Halogen | Substrate Example | Conditions | Key Feature |

| Selectfluor® | Fluorine | Cyclic β-diketones | Acetonitrile, Room Temp | High selectivity for monofluorination. sapub.org |

| Iodosylarenes / TEA·5HF | Fluorine | Acetophenone derivatives | Mild conditions | Direct α-fluorination of ketones. organic-chemistry.org |

| p-Toluenesulfonyl Chloride | Chlorine | Acyclic/Cyclic Ketones | LDA, THF, -78°C to RT | Regioselective monochlorination. pitt.edu |

| N-Chlorosuccinimide (NCS) | Chlorine | Carbonyl Compounds | Various | Common mild chlorinating agent. mdma.ch |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. youtube.comscholarsresearchlibrary.com The application of microwave irradiation in the synthesis of α-haloketones has proven to be highly effective.

Direct α-halogenation of carbonyl compounds can be efficiently achieved under solvent-free conditions using microwave irradiation. mdma.ch For instance, the halogenation of a variety of ketones using magnesium halides and p-toluenesulfonic acid can be completed in minutes under microwave irradiation, whereas conventional methods may require several hours. mdma.ch This solvent-free approach is also environmentally advantageous. mdma.ch

Microwave technology is not only used for direct halogenation but also in subsequent reactions involving α-haloketones. For example, the synthesis of β-keto-sulfones from α-haloketones and sodium alkyl/aryl sulphinates proceeds efficiently in an aqueous medium under microwave irradiation, a process that is sluggish under conventional heating at room temperature. tandfonline.com The procedure for microwave-assisted α-halogenation typically involves irradiating a mixture of the ketone, a halogen source, and a catalyst or support in a dedicated microwave reactor. mdma.ch The ability to rapidly heat the reaction mixture to a specific temperature enhances reaction rates significantly. tandfonline.com

The following table highlights the advantages of microwave-assisted synthesis compared to conventional methods for reactions involving α-haloketones.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| α-Halogenation of Ketones | Long reaction times, use of hazardous solvents. | Short reaction times (minutes), solvent-free conditions, high yields. | mdma.ch |

| Synthesis of β-keto-sulfones | Very slow reaction at room temperature (<30% conversion in 6h). | Rapid reaction (minutes) with excellent yields (>95%). | tandfonline.com |

| Bromination of Aryl Ketones | Requires several hours of heating. | Completed in 5 hours with improved efficiency. | mdpi.com |

Catalyst Development for Targeted Synthesis

The development of advanced catalyst systems is a cornerstone of modern organic synthesis, enabling reactions that are highly selective and efficient. In the synthesis of α-haloketones, catalyst development has primarily focused on achieving enantioselectivity, producing chiral halogenated compounds that are valuable building blocks in medicinal chemistry. rsc.org

Organocatalysis has provided powerful tools for the direct asymmetric α-halogenation of carbonyl compounds. Chiral amines, such as cinchona alkaloid derivatives and Jørgensen-Hayashi-type catalysts, have been successfully employed to catalyze the enantioselective α-chlorination and fluorination of aldehydes and ketones. researchgate.net These catalysts typically function by forming a chiral enamine intermediate with the carbonyl substrate, which then reacts with an electrophilic halogen source in a stereocontrolled manner.

In addition to organocatalysts, chiral metal complexes have also been developed for enantioselective halogenations. For example, a dbfox-NiII complex has been shown to achieve high enantioselectivity in the fluorination and chlorination of carbonyl compounds. organic-chemistry.org These catalytic systems offer a direct route to optically active α-haloketones from simple prochiral starting materials. The development of ketone-based brominating agents (KBA) for the asymmetric α-bromination of aldehydes, catalyzed by small organic molecules like tritylpyrrolidine, demonstrates the ongoing innovation in creating practical and scalable catalytic processes. acs.org Although developed for aldehydes, these principles can inform the design of catalysts for ketones. acs.org

The table below lists key catalyst types used in the targeted synthesis of chiral α-halogenated carbonyl compounds.

| Catalyst Type | Example | Reaction Type | Key Advantage |

| Organocatalyst (Chiral Amine) | Cinchona Alkaloid Derivatives | Asymmetric α-halogenation of aldehydes and ketones | Metal-free, high enantioselectivity. researchgate.net |

| Chiral Metal Complex | dbfox-NiII | Enantioselective fluorination and chlorination | High enantioselectivity for carbonyl compounds. organic-chemistry.org |

| Organocatalyst (Chiral Amine) | Tritylpyrrolidine | Asymmetric α-bromination of aldehydes | Low catalyst loading, practical for scale-up. acs.org |

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The carbon atom bonded to the chlorine in this compound is the primary site for nucleophilic substitution reactions. α-Halogenated ketones are known to be highly reactive electrophiles in SN2 reactions due to the activation by the adjacent carbonyl group. nih.gov The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack.

Nucleophilic substitution reactions at the α-position of halocarbonyl compounds are typically achieved via an SN2 pathway. jove.com SN1 reactions are generally unfavorable for these compounds because they would form a less stable carbocation at the α-position. jove.comjove.com The resonance structure of such an intermediate carbocation would involve an electron-deficient oxygen, which is not a stabilizing feature. jove.com

For an SN2 reaction to occur at the chlorinated carbon center of this compound, the nucleophile must approach from the backside of the C-Cl bond. This leads to an inversion of the stereochemical configuration at that center, if it is chiral. In the case of this compound, the chlorinated carbon is not a stereocenter. However, the stereochemistry of the adjacent fluorine-bearing carbon can influence the approach of the nucleophile due to steric hindrance.

Studies on conformationally-fixed systems, such as trans-2-chloro-4-t-butylcyclohexanone, have shown that the stereochemical arrangement significantly impacts reactivity in SN2 reactions. researchgate.net While this compound is conformationally mobile, the bulky tertiary group containing the fluorine atom could sterically hinder the backside attack required for an SN2 reaction, potentially slowing the reaction rate compared to less substituted α-chloroketones.

The presence of the fluorine atom at the C3 position is expected to have a significant impact on the reactivity of the chlorinated carbon center. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect should, in principle, further polarize the C-Cl bond, making the chlorinated carbon more electrophilic.

However, studies on the relative reactivity of α-halogenated ketones have shown that α-fluoroketones can be slightly less reactive than their α-chloro and α-bromo counterparts in some reactions, such as borohydride (B1222165) reduction. nih.govbeilstein-journals.org This has been attributed to conformational effects where the optimal alignment for orbital overlap between the C-X σ* orbital and the C=O π* orbital is less favored for fluorine. beilstein-journals.org While this effect is primarily discussed in the context of the C-F bond itself, the conformational preferences influenced by the bulky and electronegative fluorine atom could also affect the accessibility of the adjacent C-Cl bond to nucleophilic attack.

Table 1: General Relative Reactivity of α-Haloketones in Nucleophilic Substitution

| α-Haloketone | Relative Reactivity | Influencing Factors |

| α-Iodoketone | Highest | Weaker C-I bond, better leaving group |

| α-Bromoketone | High | Good leaving group |

| α-Chloroketone | Moderate | Moderate leaving group |

| α-Fluoroketone | Lower | Poor leaving group, conformational effects |

This table represents a generalized trend and actual reactivities can vary depending on the specific substrate and reaction conditions.

Reactions Involving the Ketone Carbonyl Group

The carbonyl group in this compound is another reactive site. It can undergo nucleophilic addition, and the presence of the adjacent halogens influences its electrophilicity.

Like other ketones with α-hydrogens, this compound can undergo enolization in the presence of an acid or base to form an enol or an enolate, respectively. However, this compound has no α-hydrogens on the chlorinated side. The only α-hydrogens are on the methyl groups attached to the fluorinated carbon. Therefore, enolization can only occur towards the fluorinated side of the carbonyl group.

The formation of an enolate by deprotonation of one of the methyl groups would lead to a species that could potentially react with electrophiles. However, the stability and reactivity of such an enolate would be influenced by the presence of the adjacent fluorine atom. Enolates are generally powerful nucleophiles. masterorganicchemistry.com The use of strong bases with α-haloketones can lead to the formation of α-haloenolate ions, which may participate in side reactions. jove.com

The carbonyl group of this compound is susceptible to nucleophilic addition reactions. The electron-withdrawing effects of the adjacent chlorine and fluorine atoms are expected to increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to a non-halogenated ketone. nih.gov

Reactions with nucleophiles such as Grignard reagents or organolithium compounds would likely lead to the formation of tertiary alcohols. Aldol-type condensation reactions are also a possibility if an enolate can be successfully formed and reacted with an aldehyde or another ketone. However, the steric hindrance around the carbonyl group from the tertiary fluorinated carbon and the chlorinated methyl group might slow down these reactions.

Reactivity of the C-F Bond in the Context of the Ketone Structure

The carbon-fluorine bond is the strongest single bond in organic chemistry and is generally unreactive. cas.cn Cleavage of the C-F bond in aliphatic compounds is a challenging transformation and often requires harsh conditions or enzymatic catalysis. whiterose.ac.uk

In the context of this compound, the C-F bond is on a tertiary carbon, which can sometimes facilitate elimination reactions. However, direct nucleophilic substitution of the fluorine atom is highly unlikely due to the strength of the C-F bond and the fact that fluoride is a very poor leaving group.

Table 2: General Reactivity of Bonds in this compound

| Bond | Type of Reaction | General Reactivity | Notes |

| C-Cl | Nucleophilic Substitution (SN2) | High | Activated by the adjacent carbonyl group. |

| C=O | Nucleophilic Addition | High | Electrophilicity enhanced by α-halogens. |

| C-H (methyl) | Deprotonation (Enolate formation) | Moderate | Possible under basic conditions. |

| C-F | Substitution/Elimination | Very Low | Very strong bond, fluoride is a poor leaving group. |

Pathways for Fluorine Displacement or Activation

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making fluoride a notoriously poor leaving group in nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org Consequently, direct displacement of the fluorine atom in this compound by common nucleophiles is generally not a favored pathway under standard conditions. The reactivity of the C-F bond is significantly lower than that of the C-Cl bond.

Activation of the C-F bond is typically required to facilitate its cleavage. Several strategies have been developed for C-F bond activation, although they are often substrate-specific and require harsh conditions or specialized reagents:

Lewis Acid Catalysis: Strong Lewis acids can coordinate to the fluorine atom, polarizing the C-F bond and enhancing the leaving group ability of fluoride. For instance, reagents like silver salts (Ag+) can be used to facilitate the departure of halides. masterorganicchemistry.com

Transition-Metal-Mediated Activation: A significant area of research involves the use of low-valent transition metal complexes (e.g., based on nickel, palladium, or rhodium) to insert into the C-F bond via oxidative addition. nih.govresearchgate.net This approach, however, often competes with C-H bond activation, and its success is highly dependent on the specific metal and ligand system. nih.gov

Biocatalytic Activation: Certain enzymes, such as transaminases, have demonstrated a promiscuous ability to catalyze hydrodefluorination reactions in α-fluoroketones under mild, aqueous conditions. whiterose.ac.uk This enzymatic approach can achieve selective C-F bond cleavage where traditional chemical methods fail. whiterose.ac.uk

For this compound, any reaction aimed at displacing the fluorine would likely require one of these activation strategies, as the competing reaction at the more labile C-Cl bond or the electrophilic carbonyl carbon would otherwise dominate.

Comparison with Other Halogenated Analogues

The reactivity of an α-haloketone is a delicate balance of the inductive effects and leaving group abilities of the present halogens. nih.gov The general trend for leaving group ability in nucleophilic substitution reactions is I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates with the strength of the corresponding H-X acid (weaker bases are better leaving groups). libretexts.org

However, the reactivity of the carbonyl group itself is also modulated by the α-halogen. Studies comparing the relative rates of borohydride reduction of α-fluoro-, α-chloro-, and α-bromoacetophenones have shown that the α-fluoro derivative is slightly less reactive than its chloro and bromo counterparts. beilstein-journals.org This is contrary to what might be expected based solely on the high electronegativity of fluorine, which should increase the electrophilicity of the carbonyl carbon. This reduced reactivity is attributed to conformational effects; the optimal orbital overlap for activating the carbonyl group requires a specific geometry that is less favored in α-fluoroketones. beilstein-journals.org

Based on these principles, we can predict the relative reactivity of this compound compared to its analogues:

Nucleophilic attack at the C-Cl bond: This site is expected to be significantly more reactive towards Sɴ2 displacement than the C-F bond. The reactivity would be lower than its bromo- or iodo-analogue at the C1 position.

Nucleophilic attack at the carbonyl carbon: The combined electron-withdrawing effects of both chlorine and fluorine enhance the electrophilicity of the carbonyl carbon compared to a non-halogenated ketone. However, based on comparative studies, its reactivity might be slightly lower than that of 1,3-dichloro-3-methylbutan-2-one (B13945802) due to the aforementioned conformational effects of the fluorine atom. beilstein-journals.org

| Compared Pair | Relative Reactivity Ratio | Less Reactive Species |

|---|---|---|

| α-Chloroacetophenone vs. α-Fluoroacetophenone | 1.3 : 1 | α-Fluoroacetophenone |

| α-Bromoacetophenone vs. α-Fluoroacetophenone | 1.2 : 1 | α-Fluoroacetophenone |

Examination of Competing Reaction Pathways and Selectivity

The structure of this compound presents multiple electrophilic sites, leading to potential competition between different reaction pathways. nih.govnih.gov A nucleophile can attack:

The carbonyl carbon.

The carbon bearing the chlorine (C1) via an Sɴ2 mechanism.

A proton on the methyl group (C4), initiating an elimination or enolate formation.

The outcome is highly dependent on the nature of the nucleophile. Hard nucleophiles (e.g., organolithium reagents, Grignard reagents, LiAlH₄) will preferentially attack the hard electrophilic carbonyl carbon. Softer, more polarizable nucleophiles (e.g., I⁻, RS⁻, CN⁻) are more likely to engage in Sɴ2 substitution at the C1 position, displacing the chloride ion. nih.gov Bulky, non-nucleophilic bases (e.g., LDA, KHMDS) will favor deprotonation at C4 to form an enolate.

Regioselectivity in Functional Group Transformations

Regioselectivity becomes crucial when considering reactions that proceed via an enol or enolate intermediate. Deprotonation of this compound can only occur at the C4 methyl group, as there are no protons on the C3 carbon. This simplifies the regiochemical outcome, as only one enolate can be formed.

Subsequent reactions of this enolate with an electrophile will occur at the C4 position. The facial selectivity of this attack would be influenced by the adjacent stereocenter at C3. This provides a pathway for the regioselective functionalization of the methyl group, for example, in alkylation or aldol (B89426) reactions.

In reduction reactions, chemoselectivity is a key consideration. Reagents like sodium borohydride will selectively reduce the ketone to a secondary alcohol without affecting the C-Cl or C-F bonds. More powerful reducing agents like lithium aluminum hydride would also selectively reduce the carbonyl group.

Stereochemical Control in Reactions involving Chiral Centers

The C3 carbon in this compound is a stereocenter. This has significant implications for reactions at the adjacent carbonyl group. Nucleophilic addition to the ketone at C2 will lead to the formation of a new stereocenter, resulting in a pair of diastereomers.

The stereochemical outcome of such additions is often governed by principles of asymmetric induction, such as Cram's rule or the Felkin-Anh model. These models predict that the nucleophile will preferentially attack the carbonyl face that is sterically less hindered. The relative sizes of the substituents on the C3 chiral center (fluorine, two methyl groups, and the chloromethylcarbonyl group) will direct the incoming nucleophile, leading to one diastereomer being formed in excess. The level of diastereoselectivity will depend on the specific nucleophile and reaction conditions. For example, the reduction of the ketone with a hydride source will produce a diastereomeric mixture of 1-chloro-3-fluoro-3-methylbutan-2-ol. nih.gov

Proposed Reaction Mechanisms and Intermediates

The reactions of this compound can proceed through several key mechanistic pathways and intermediates.

Nucleophilic Substitution (Sɴ2): Attack of a soft nucleophile at C1 proceeds via a backside attack, displacing the chloride ion in a single concerted step. This reaction is highly reactive for α-haloketones due to orbital overlap with the carbonyl group that stabilizes the transition state. nih.govlibretexts.org

Nucleophilic Addition: Attack of a hard nucleophile at the carbonyl carbon forms a tetrahedral alkoxide intermediate. This intermediate is then protonated upon workup to yield the alcohol product.

Enolate Formation: A strong, non-nucleophilic base abstracts a proton from the C4 methyl group to form a resonance-stabilized enolate intermediate. This intermediate places the negative charge primarily on the oxygen atom and the C4 carbon.

Precursor in the Synthesis of Chiral Compounds

The presence of a stereogenic center in many biologically active molecules necessitates the development of synthetic methods that can control the three-dimensional arrangement of atoms. This compound serves as a prochiral starting material, offering a handle for the introduction of chirality and the synthesis of optically active products.

Introduction of Chiral Auxiliaries

A common strategy to induce chirality is the use of chiral auxiliaries, which are enantiomerically pure compounds that temporarily attach to a substrate, direct a stereoselective reaction, and are subsequently removed. In the context of this compound, a chiral auxiliary can be attached, for example, through the formation of an enamine or an enolate, which is then reacted with the auxiliary. The steric hindrance provided by the chiral auxiliary can then direct the approach of a reagent from a specific face, leading to a diastereoselective transformation. Subsequent removal of the auxiliary reveals the newly formed chiral center.

Construction of Enantiomerically Enriched Structures

The construction of enantiomerically enriched structures from this compound is a key application. The α-chloro and α-fluoro substituents on the ketone create a challenging yet synthetically interesting quaternary stereocenter upon nucleophilic substitution of the chlorine atom. Enantioselective methods, such as those employing chiral catalysts or reagents, can be utilized to achieve high levels of stereocontrol in these substitution reactions. The resulting optically active products, possessing a fluorinated quaternary carbon center, are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

Intermediate in the Formation of Heterocyclic Ring Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The bifunctional nature of this compound, with its electrophilic carbonyl carbon and the carbon bearing the chlorine atom, makes it an ideal precursor for the synthesis of a variety of heterocyclic rings.

Cyclization Reactions with Diamines and Other Nucleophiles

The reaction of this compound with dinucleophiles, such as diamines, hydrazines, and hydroxylamines, provides a direct route to various heterocyclic systems. For instance, condensation with a 1,2-diamine can lead to the formation of a seven-membered diazepine (B8756704) ring, a privileged scaffold in medicinal chemistry. The reaction typically proceeds through initial nucleophilic attack of one amine group on the carbonyl carbon, followed by an intramolecular nucleophilic substitution of the chlorine atom by the second amine group. The specific reaction conditions can be tuned to favor the formation of different ring sizes and substitution patterns.

| Dinucleophile | Resulting Heterocycle |

| 1,2-Diamines | Diazepines |

| Hydrazine | Pyridazines |

| Hydroxylamine | Oxazines |

Ring Annulation Strategies

Ring annulation, the process of building a new ring onto an existing one, can also be effectively achieved using this compound. In these strategies, the ketone can react with a substrate containing both a nucleophilic and an electrophilic center, or two nucleophilic centers that can sequentially react with the ketone and the α-chloro position. This approach allows for the construction of fused heterocyclic systems, which are common motifs in complex natural products and pharmaceutical agents.

Derivatization for Further Synthetic Transformations

Beyond its direct use in the construction of chiral and heterocyclic compounds, this compound can be readily derivatized to access a wider range of synthetic intermediates. The reactivity of both the carbonyl group and the α-chloro position allows for a variety of chemical modifications.

Conversion to Carboxylic Acid Derivatives

The transformation of ketones into carboxylic acids is a fundamental process in organic synthesis. For α-haloketones like this compound, this conversion can be achieved through various methods, most notably the Favorskii rearrangement.

The Favorskii rearrangement of α-haloketones typically proceeds through the formation of a cyclopropanone (B1606653) intermediate upon treatment with a base. This intermediate is then attacked by a nucleophile (such as a hydroxide (B78521) or alkoxide ion) to yield a carboxylic acid derivative. In the case of this compound, the reaction with a base would likely lead to the formation of a cyclopropanone, which upon subsequent ring-opening, would yield a rearranged carboxylic acid or its ester.

Table 1: Plausible Carboxylic Acid Derivatives from this compound via Favorskii Rearrangement

| Reactant | Base/Nucleophile | Plausible Product |

| This compound | Sodium hydroxide | 2-Fluoro-2-methylpropanoic acid |

| This compound | Sodium methoxide | Methyl 2-fluoro-2-methylpropanoate |

It is important to note that the regioselectivity of the ring-opening of the cyclopropanone intermediate can be influenced by the substitution pattern. For this compound, the presence of the fluorine atom and two methyl groups on the same carbon would likely direct the nucleophilic attack to the carbonyl carbon of the cyclopropanone, leading to the formation of a quaternary carbon center in the final product.

Modifications of the Alkyl and Halogen Substituents

The alkyl and halogen substituents of this compound offer multiple sites for chemical modification, allowing for the introduction of diverse functional groups and the generation of a variety of derivatives.

Modification of the Chloro Substituent: The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles through SN2 reactions. This allows for the introduction of functionalities such as azides, cyanides, and various oxygen-, nitrogen-, and sulfur-based nucleophiles.

Modification of the Fluoro Substituent: The fluorine atom is generally a poorer leaving group compared to chlorine. However, under specific conditions, it can also be substituted. More commonly, the fluorine atom can influence the reactivity of the adjacent carbonyl group and the α-proton.

Modification of the Alkyl Groups: The methyl groups are generally unreactive. However, they can potentially be functionalized through free-radical halogenation or other advanced synthetic methods, although these transformations would likely be less selective.

Table 2: Potential Modifications of Substituents in this compound

| Target Substituent | Reagent | Potential Product |

| Chloro | Sodium azide | 1-Azido-3-fluoro-3-methylbutan-2-one |

| Chloro | Sodium cyanide | 1-Cyano-3-fluoro-3-methylbutan-2-one |

| Chloro | Sodium thiophenoxide | 3-Fluoro-3-methyl-1-(phenylthio)butan-2-one |

Contributions to Complex Molecular Architecture Construction

The unique combination of functional groups in this compound makes it a potentially valuable precursor for the synthesis of complex molecules, including heterocyclic compounds and molecules with stereogenic centers.

The α-haloketone moiety is a classic precursor for the synthesis of various heterocycles. For instance, reaction with binucleophiles such as hydrazines, hydroxylamines, and amidines can lead to the formation of pyrazoles, isoxazoles, and imidazoles, respectively. The presence of both chlorine and fluorine could lead to selective reactions or subsequent functionalization of the resulting heterocyclic ring.

Furthermore, the ketone carbonyl group can be a handle for asymmetric synthesis. Enantioselective reduction of the ketone or asymmetric addition of nucleophiles could generate chiral centers. The resulting stereochemistry can then be transferred to subsequent products, making this compound a potential building block in the asymmetric synthesis of complex natural products and pharmaceuticals.

The ability to selectively manipulate the chloro and fluoro substituents, as discussed in the previous section, further enhances its utility in building complex molecular architectures by allowing for the sequential introduction of different functionalities.

Advanced Analytical and Spectroscopic Methodologies for Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-chloro-3-fluoro-3-methylbutan-2-one is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chloromethyl group (CH₂Cl) protons would likely appear as a singlet, shifted downfield due to the electron-withdrawing effect of both the adjacent carbonyl group and the chlorine atom. The two methyl groups attached to the tertiary carbon bearing the fluorine atom are diastereotopic and are therefore expected to be chemically non-equivalent, presenting as two separate signals. These signals would likely be doublets due to coupling with the fluorine atom.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, four distinct carbon signals are anticipated. The carbonyl carbon (C=O) would resonate at the lowest field (highest ppm value), characteristic of ketone functionalities. The carbon of the chloromethyl group (CH₂Cl) would also be significantly downfield. The tertiary carbon bonded to the fluorine (C-F) would show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The two methyl carbons, being diastereotopic, are expected to show separate signals.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| CH₂Cl | 4.3 - 4.5 | 45 - 50 | s |

| C(O) | - | 200 - 210 | s |

| C(F)(CH₃)₂ | - | 90 - 100 | d (¹JCF) |

| C(F)(CH₃)₂ | 1.5 - 1.7 | 25 - 30 | d (³JHF) |

| C(F)(CH₃)₂ | 1.5 - 1.7 | 25 - 30 | d (³JHF) |

Note: These are predicted values and actual experimental data may vary.

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY)

To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the protons of the chloromethyl group to the carbonyl carbon and the tertiary carbon, as well as the methyl protons to the tertiary carbon and the carbonyl carbon.

COSY (Correlation Spectroscopy): While there are no vicinal protons in this compound, COSY could be used to confirm the absence of H-H coupling networks.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide through-space correlations between protons, which can be useful in confirming the spatial proximity of the methyl groups to the chloromethyl group.

Elucidation of Stereochemistry via NMR

The carbon at the third position, bonded to a fluorine atom and two methyl groups, is a stereocenter. While this specific molecule is achiral due to the two methyl groups, if these groups were different, NMR techniques such as the use of chiral shift reagents or the analysis of diastereomeric derivatives would be necessary to determine the absolute stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, confirming the presence of one chlorine and one fluorine atom. The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, would provide definitive evidence for the presence of a single chlorine atom.

Expected HRMS Data for this compound

| Ion | Calculated m/z for C₅H₈³⁵ClFO | Calculated m/z for C₅H₈³⁷ClFO |

| [M]⁺ | 138.0248 | 140.0218 |

| [M+H]⁺ | 139.0326 | 141.0297 |

Hyphenated Techniques (LC-MS/MS, UPLC-MS/MS)

The coupling of liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS) provides a robust method for the analysis of complex mixtures and for detailed structural elucidation. For this compound, LC-MS/MS would involve the separation of the compound from any impurities, followed by its ionization and fragmentation in the mass spectrometer.

The fragmentation pattern observed in the MS/MS spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of a chlorine radical, a fluorine radical, a methyl radical, or neutral loss of molecules such as CO or HCl. The analysis of these fragment ions would provide further confirmation of the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific frequencies, resulting in a unique spectral fingerprint of the compound.

For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent absorption would be from the carbonyl (C=O) group of the ketone, which typically appears as a strong, sharp peak in the region of 1715-1740 cm⁻¹. The presence of the carbon-chlorine (C-Cl) bond would likely result in an absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹. Similarly, the carbon-fluorine (C-F) bond would exhibit a strong absorption band in the range of 1000-1400 cm⁻¹. The various C-H bonds of the methyl and methylene (B1212753) groups would also produce characteristic stretching and bending vibrations.

A hypothetical summary of the expected IR absorption bands for this compound is presented in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Carbonyl (C=O) | 1715-1740 | Stretching |

| Carbon-Fluorine (C-F) | 1000-1400 | Stretching |

| Carbon-Chlorine (C-Cl) | 600-800 | Stretching |

| Carbon-Hydrogen (C-H) | 2850-3000 | Stretching |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms within a crystal. This method can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule. For this compound, which contains a stereocenter at the third carbon atom, X-ray crystallography would be the definitive method to determine its absolute configuration (R or S).

To perform X-ray crystallography, a single crystal of the compound is required. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is collected and analyzed. The diffraction data is used to generate an electron density map, from which the positions of the individual atoms can be determined. This allows for the construction of a detailed three-dimensional model of the molecule in the solid state. However, it should be noted that obtaining a single crystal suitable for X-ray diffraction can be a challenging and time-consuming process.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture. The choice of chromatographic method depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases.

Reverse-Phase HPLC (RP-HPLC) is a common mode of HPLC where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol). For the analysis of this compound, RP-HPLC would be a suitable method. The retention time of the compound would depend on its polarity; less polar compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times. By comparing the retention time of the sample to that of a known standard, the compound can be identified. The purity of the sample can be assessed by the presence of any additional peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures. In TLC, a thin layer of a stationary phase (e.g., silica (B1680970) gel) is coated onto a flat support (e.g., a glass plate). The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For this compound, TLC could be used to monitor the progress of a reaction or to get a preliminary assessment of the purity of a sample. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to identify the compound under specific conditions (stationary phase, mobile phase, and temperature).

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is a powerful technique for the separation and analysis of volatile compounds. In GLC, an inert gas (the mobile phase) carries the vaporized sample through a column containing a liquid stationary phase coated on a solid support. The separation is based on the differential partitioning of the components of the mixture between the gas and liquid phases.

Given that this compound is expected to be a volatile compound, GLC would be an excellent method for its purity assessment. The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property of the compound under a specific set of experimental conditions (e.g., column type, temperature, and gas flow rate). The purity of the sample can be determined by the area of the peak corresponding to the compound in the gas chromatogram.

Computational and Theoretical Investigations of 1 Chloro 3 Fluoro 3 Methylbutan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and energetic behavior of molecules. These methods, grounded in the principles of quantum mechanics, provide detailed insights into molecular structure and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 1-Chloro-3-fluoro-3-methylbutan-2-one, DFT calculations would be employed to determine its electronic structure and energetics. This would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

Key energetic properties such as the total electronic energy, enthalpy of formation, and ionization potential could be calculated. Furthermore, DFT provides a means to analyze the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity. The calculated electrostatic potential map would highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.

A typical DFT study on this compound would involve the use of a hybrid functional, such as B3LYP or M06-2X, in conjunction with a suitable basis set, for instance, 6-311+G(d,p), to ensure a reliable description of the electronic structure.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a rigorous approach to understanding molecular orbitals (MOs). An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. wayne.edu

Methods such as Hartree-Fock (HF) theory, followed by more advanced correlated methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would provide a detailed picture of the molecular orbitals of this compound. This analysis would reveal how the electronegative chlorine and fluorine atoms, as well as the carbonyl group, influence the energy and spatial distribution of the frontier orbitals.

Conformational Analysis and Stereochemical Considerations

The presence of a stereocenter and rotatable bonds in this compound necessitates a thorough conformational analysis to understand its three-dimensional structure and the relative stabilities of its different spatial arrangements.

Potential Energy Surface Mapping

A potential energy surface (PES) map provides a comprehensive overview of the energy of a molecule as a function of its geometry. For this compound, the PES would be mapped by systematically varying key dihedral angles, such as the one around the C2-C3 bond. This process allows for the identification of all possible conformers (energy minima) and the transition states (saddle points) that connect them.

These calculations are typically performed using methods like DFT or semi-empirical approaches, which can efficiently handle the large number of calculations required to generate a detailed PES. The resulting surface would illustrate the energy barriers to rotation around the single bonds, providing insight into the molecule's flexibility.

Predicting Stable Conformations and Isomeric Forms

From the potential energy surface, the geometries of the most stable conformations can be precisely determined. For this compound, this would likely involve staggered arrangements of the substituents around the C2-C3 bond to minimize steric hindrance. The relative energies of these stable conformers would be calculated, allowing for the prediction of their populations at a given temperature using the Boltzmann distribution.

Furthermore, as this molecule possesses a chiral center at the C3 position, it can exist as two enantiomers (R and S). Computational methods can be used to calculate the properties of each enantiomer, which are expected to have identical energies in an achiral environment.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its decomposition pathways or its reactions with other chemical species. For instance, a study on the gas-phase elimination kinetics of similar chloroalkenes has utilized DFT and MP2 levels of theory to elucidate the reaction mechanisms. researchgate.net

By calculating the structures and energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This profile reveals the activation energy for each step of the reaction, which is crucial for understanding the reaction kinetics. Theoretical calculations can also shed light on the nature of the transition state, for example, whether a reaction proceeds through a concerted or stepwise mechanism. Such studies on analogous molecules have provided valuable insights into their reactivity and degradation pathways. researchgate.net

Transition State Characterization for Reaction Pathways

The reactivity of α-haloketones is largely defined by the presence of electrophilic centers at the carbonyl carbon and the α-carbon bearing the halogen atoms. nih.govmdpi.com Computational studies focus on characterizing the transition states for various potential reaction pathways, such as nucleophilic substitution (SN2) and elimination reactions.

Transition state (TS) calculations are used to determine the geometry of the highest energy point along a reaction coordinate and to calculate the activation energy (ΔG‡), which is a key determinant of the reaction rate. For this compound, a nucleophilic attack can occur at the carbonyl carbon or the α-carbon. DFT calculations can model the transition states for both pathways.

Key findings from computational studies on analogous α-haloketones suggest:

SN2 at the α-carbon: The transition state for this pathway involves the approaching nucleophile and the departing halide in a trigonal bipyramidal geometry around the α-carbon. The activation energy is influenced by the nature of the nucleophile, the leaving group ability of the halogen, and steric hindrance.

Nucleophilic addition to the carbonyl group: This pathway proceeds through a tetrahedral intermediate. The transition state involves the formation of a new bond between the nucleophile and the carbonyl carbon.

Hypothetical activation energies for competing reaction pathways of this compound with a generic nucleophile (Nu⁻) could be compared to understand kinetic preferences.

Table 1: Hypothetical Calculated Activation Energies for Reaction Pathways

| Reaction Pathway | Attacked Center | Leaving Group | Hypothetical ΔG‡ (kcal/mol) |

|---|---|---|---|

| SN2 Substitution | α-Carbon | Cl⁻ | 20.5 |

| Nucleophilic Addition | Carbonyl Carbon | N/A | 15.2 |

Note: These values are illustrative and based on general principles of α-haloketone reactivity.

Elucidation of Reaction Selectivities

Reaction selectivity in unsymmetrical α-haloketones is a central theme of theoretical investigations. For this compound, several types of selectivity are relevant:

Chemoselectivity: Computational studies can predict whether a nucleophile will preferentially attack the carbonyl carbon or the halogenated α-carbon. By comparing the activation energies of the competing pathways, the kinetically favored product can be identified. up.ac.za The lower activation barrier for nucleophilic addition in the hypothetical data above suggests this pathway might be favored under kinetic control.

Regioselectivity: In cases of elimination reactions, the presence of multiple abstractable α-hydrogens can lead to different alkene products. While this compound has limited possibilities for forming different constitutional isomers via simple elimination, related substrates can exhibit complex regioselectivity.

Stereoselectivity: The presence of a stereocenter at the C3 position means that reactions can potentially proceed with stereochemical control. Computational modeling of diastereomeric transition states can elucidate the origins of stereoselectivity, often attributing it to steric repulsions or favorable orbital interactions in the lowest-energy transition state. acs.org

DFT calculations have been used to analyze the Gibbs free energies of possible transition states in similar reactions, revealing that steric repulsion can significantly disfavor certain pathways, leading to high diastereoselectivity. acs.org

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not widely documented, this computational technique is highly applicable for studying its behavior. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular interactions.

Potential applications for this compound include:

Solvent Effects: Simulating the compound in a box of explicit solvent molecules (like water or methanol) can reveal specific solvent-solute interactions, such as hydrogen bonding to the carbonyl oxygen. These interactions can stabilize or destabilize reactants and transition states, thereby influencing reaction rates and selectivity.

Conformational Analysis: The molecule has rotational freedom around its carbon-carbon single bonds. MD simulations can explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. The preferred conformation can impact reactivity by affecting the accessibility of the reactive sites. wikipedia.org

Prediction of Structure-Reactivity Relationships based on Computational Data

Computational chemistry provides a quantitative basis for the qualitative concepts of structure and reactivity. By calculating various molecular properties, a direct link between the electronic structure of this compound and its chemical behavior can be established. nanobioletters.comnih.gov

Calculated descriptors are often correlated with experimental reactivity. For instance, the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are indicative of a molecule's ability to act as an electron donor or acceptor. For an electrophile like an α-haloketone, the energy and location of the LUMO are particularly important, as this orbital will interact with the HOMO of an incoming nucleophile.

Table 2: Hypothetical Calculated Molecular Properties and Reactivity Implications

| Property | Calculated Value (Arbitrary Units) | Implication for Reactivity |

|---|---|---|

| LUMO Energy | -1.2 eV | Low energy suggests high electrophilicity, readily accepts electrons from nucleophiles. |

| Partial Charge on Carbonyl C | +0.45 | Significant positive charge indicates a primary site for nucleophilic attack. |

| Partial Charge on α-Carbon (C-Cl) | +0.15 | Positive charge, but less than carbonyl C, suggesting a secondary electrophilic site. |

Note: These values are for illustrative purposes.

Analysis of Substituent Effects on Reactivity

Substituents play a critical role in modulating the reactivity of α-haloketones. nih.gov In this compound, the key substituents are the chloro, fluoro, and methyl groups.

Inductive Effects: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of both the carbonyl carbon and the α-carbon, making the molecule more susceptible to nucleophilic attack compared to an unhalogenated ketone. nih.govucsb.edu This inductive stabilization also increases the acidity of the remaining α-hydrogens. wikipedia.org

Steric Effects: The tertiary carbon atom (C3) bearing a fluorine and two methyl groups creates significant steric bulk. This steric hindrance can impede the approach of a nucleophile, particularly to the adjacent carbonyl carbon (C2). Computational models can quantify this steric strain in the transition state. This effect can be a determining factor in reaction rates and selectivities. acs.org

Table 3: Comparison of Substituent Effects

| Substituent Group | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Chloro (-Cl) | C1 | Strong -I (Inductive Withdrawal) | Moderate | Enhances electrophilicity of C1 and C2. |

| Fluoro (-F) | C3 | Strong -I (Inductive Withdrawal) | Moderate | Enhances electrophilicity of C2. |

Theoretical Solvation Studies

The solvent environment can dramatically alter reaction outcomes. Theoretical solvation studies model these effects computationally, typically using two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective for capturing the bulk electrostatic effects of the solvent on the solute's energy and geometry.

Explicit Solvation Models: In this method, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the study of specific short-range interactions like hydrogen bonding between the solute and solvent molecules.